4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one
Overview
Description
4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a pyrazolone core, and various substituents such as dichlorobenzoyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is formed by reacting 3,4-dichlorobenzoyl chloride with piperazine under basic conditions.
Attachment of the Pyrazolone Core: The pyrazolone core is synthesized separately and then coupled with the piperazine intermediate through a condensation reaction.
Introduction of the Nitrophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the reactive sites.
Scientific Research Applications
4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues
Uniqueness
4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzoyl and nitrophenyl groups contribute to its high reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N6O4/c1-16-20(24(34)31(28-16)18-3-5-19(6-4-18)32(35)36)15-27-8-9-29-10-12-30(13-11-29)23(33)17-2-7-21(25)22(26)14-17/h2-7,14-15,28H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRIVOCKSQJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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